17alpha-Ethylestradiol 3-methyl ether

Übersicht

Beschreibung

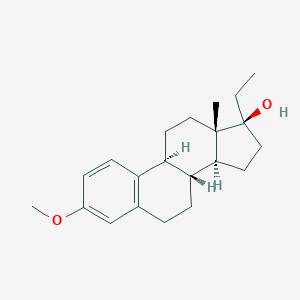

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-17beta-ol is a steroid. It derives from a hydride of a pregnane.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Hormonal Therapy

17alpha-Ethylestradiol 3-methyl ether is utilized in hormonal therapies, particularly in the formulation of contraceptives. Its structural modifications enhance its potency compared to natural estrogens, making it effective in preventing ovulation and treating hormonal imbalances. The compound's efficacy is attributed to its ability to resist metabolic degradation, thus maintaining higher bioavailability in the body .

1.2 Endocrine Disruption Studies

The compound serves as a critical model for studying endocrine disruptors in aquatic environments. Research has shown that exposure to 17alpha-Ethylestradiol can lead to significant alterations in reproductive functions among aquatic species, including fish, which are often used as bioindicators of environmental health. Studies have identified vitellogenin as a biomarker for estrogenic exposure, providing insights into the ecological impacts of pharmaceuticals in waterways .

Analytical Applications

2.1 Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable and suitable for both analytical and preparative purposes, allowing for the isolation of impurities and pharmacokinetic studies .

| Technique | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Analytical separation |

| UPLC | Acetonitrile, Water, Formic Acid | Fast analysis for mass spectrometry |

Toxicological Research

3.1 Aquatic Toxicology

Extensive research has focused on the toxicological impacts of 17alpha-Ethylestradiol on aquatic organisms. Studies have demonstrated that even low concentrations can disrupt endocrine functions, leading to reproductive anomalies and population declines in species such as zebrafish and cod. These findings underscore the importance of monitoring pharmaceutical contaminants in aquatic environments .

3.2 Case Studies

- Study on Zebrafish : A study highlighted that exposure to 17alpha-Ethylestradiol resulted in altered gene expression related to reproductive health, indicating potential long-term ecological consequences.

- Impact on Cod Populations : Research indicated that continuous exposure led to significant changes in spawning behaviors and reproductive success rates among Atlantic cod populations.

Eigenschaften

CAS-Nummer |

17550-03-7 |

|---|---|

Molekularformel |

C21H30O2 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

NVYBDSYHTNOJSQ-MJCUULBUSA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

Isomerische SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |

Kanonische SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

Key on ui other cas no. |

17550-03-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.